1-((1-Methylpyrrolidin-2-yl)methyl)piperazine
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Overview
Description
1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 1-methylpyrrolidin-2-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of 1-methylpyrrolidine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 1-methylpyrrolidine . The reaction is usually carried out in an organic solvent like dichloromethane or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . The choice of solvents and reagents is crucial to ensure the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .
Scientific Research Applications
1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler structure with similar chemical properties.
1-Methylpiperazine: Shares the piperazine ring but lacks the pyrrolidine substitution.
1-((1-Methylpyrrolidin-2-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is unique due to the presence of both the piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H21N3 |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[(1-methylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3 |
InChI Key |
CSOYJQIXGATGDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN2CCNCC2 |
Origin of Product |
United States |
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